

AZD8154 (NCT03436316) Clinical Trial Results: A Comparative Guide

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This guide provides a comprehensive analysis of the clinical trial NCT03436316 for **AZD8154**, a novel inhaled dual PI3Ky δ inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of the drug's performance based on available data.

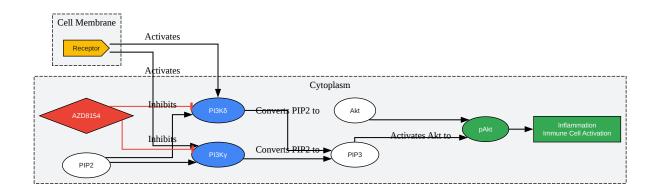
Overview of AZD8154 and Mechanism of Action

AZD8154 is a potent and selective dual inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ), enzymes predominantly found in leukocytes and involved in immune cell signaling.[1] By inhibiting these isoforms, **AZD8154** aims to provide targeted immune modulation and anti-inflammatory effects in respiratory diseases such as asthma.[1][2] Preclinical studies have demonstrated that dual inhibition of both PI3Kγ and PI3Kδ offers a synergistic advantage in modulating cytokine release compared to inhibiting a single isoform.[1]

The proposed mechanism of action involves the inhibition of the PI3K signaling pathway, which leads to a reduction in the phosphorylation of Akt (pAkt).[3] Unlike corticosteroids such as budesonide, **AZD8154**'s inhibitory action is specific to the PI3K pathway and does not appear to affect the STAT and NF-kB signaling pathways.

Signaling Pathway of AZD8154





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Caption: Mechanism of action of AZD8154 in inhibiting the PI3K pathway.

Clinical Trial NCT03436316: Study Design and Objectives

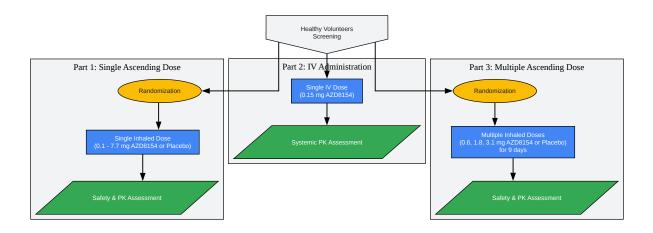
The NCT03436316 study was a Phase 1, randomized, single-blind, placebo-controlled, first-in-human trial designed to evaluate the safety, tolerability, and pharmacokinetics of inhaled **AZD8154** in healthy adult volunteers. The study consisted of three parts:

- Part 1: Single Ascending Dose (SAD): Healthy subjects received single inhaled doses of AZD8154 ranging from 0.1 mg to 7.7 mg, or a placebo.
- Part 2: Intravenous (IV) Administration: A single IV dose of 0.15 mg of AZD8154 was administered to characterize systemic pharmacokinetics.
- Part 3: Multiple Ascending Dose (MAD): Subjects received multiple once-daily inhaled doses of AZD8154 at 0.6 mg, 1.8 mg, and 3.1 mg, or a placebo, for 9 days.





Experimental Workflow for NCT03436316



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Caption: Experimental workflow of the three-part NCT03436316 clinical trial.

Quantitative Data Summary

A total of 78 healthy volunteers were enrolled across the three parts of the study.

Pharmacokinetic Parameters of AZD8154



Parameter	Value	Reference
Terminal Half-Life	18 - 32 hours	
Pulmonary Bioavailability	~94%	_
Time to Max Concentration (tmax)	0.17 - 0.75 hours	_
Dose Proportionality	Systemic exposure increased in a dose-proportional manner following single doses.	_
Accumulation (after 9 days)	2- to 3-fold	-

Safety and Tolerability: Adverse Events

Single inhaled doses up to 7.7 mg and multiple inhaled doses up to 3.1 mg of **AZD8154** were well tolerated. No serious adverse events were reported.



Group	Number of Subjects	Subjects with at least one Adverse Event (AE)	Percentage of Subjects with AEs
AZD8154	59 (from combined parts)	22	37%
Placebo	19 (from combined parts)	8	42%
Data derived from the abstract by Asimus et al. which states 78 subjects were randomized, with 22 of 37 receiving AZD8154 and 8 of 44 receiving placebo reporting AEs. The total number of subjects receiving the drug and placebo across all parts is used here for calculation.			

Preclinical Comparative Data

While the Phase 1 trial did not include a direct comparator arm with an established asthma therapy, preclinical studies in a rat model of allergic asthma provided a comparison with budesonide.

Preclinical Efficacy in a Rat Model of Allergic Asthma



Treatment	Effect on PI3K Pathway (pAkt)	Effect on STAT and NF-ĸB Pathways	Effect on Airway Inflammation
AZD8154	Dose-related suppression	Not affected	Marked inhibition
Budesonide	Not reported to affect PI3K	Known to affect these pathways	Effective inhibition
Data from a rat model of allergic asthma.			

In preclinical studies, inhaled **AZD8154** also demonstrated a dose-dependent inhibition of the influx of eosinophils, lymphocytes, and neutrophils into the lungs, as well as the release of key cytokines such as IL-5, IL-13, and IL-17.

Conclusion

The Phase 1 clinical trial NCT03436316 demonstrated that inhaled **AZD8154** has an acceptable safety and tolerability profile in healthy volunteers. The pharmacokinetic data, including a long terminal half-life and high pulmonary bioavailability, support a once-daily dosing regimen for future clinical development. Preclinical data suggests a targeted mechanism of action on the PI3K pathway, distinct from corticosteroids, which may offer a novel therapeutic approach for inflammatory airway diseases. Further studies in patient populations are required to establish the clinical efficacy and comparative effectiveness of **AZD8154**.

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References

 1. Discovery of AZD8154, a dual PI3Kγδ inhibitor, as an inhaled treatment for asthma [morressier.com]



- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
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